molecular formula C24H21F2NO B565820 (4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone CAS No. 1391485-39-4

(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone

Cat. No.: B565820
CAS No.: 1391485-39-4
M. Wt: 377.4 g/mol
InChI Key: DYMIQRSPYZCJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

F2201 is a low-density polyethylene resin known for its low melt index and good toughness. It is particularly suitable for producing films with thicknesses ranging from 0.025 to 0.06 mm. These films are commonly used for packaging applications such as shopping bags, cold bags, zipper bags, and shrink packaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

F2201 is synthesized through the polymerization of ethylene. The polymerization process involves the use of catalysts, typically Ziegler-Natta or metallocene catalysts, under specific conditions of temperature and pressure to control the molecular weight and density of the polyethylene produced .

Industrial Production Methods

In industrial settings, F2201 is produced using high-pressure polymerization techniques. The process involves the polymerization of ethylene gas in a tubular or autoclave reactor at pressures ranging from 1000 to 3000 bar and temperatures between 200 to 300°C. The resulting polymer is then extruded and pelletized for further processing .

Chemical Reactions Analysis

Types of Reactions

F2201, being a polyethylene resin, primarily undergoes reactions typical of alkanes. These include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

F2201 has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which F2201 exerts its effects is primarily physical rather than chemical. As a polyethylene resin, its properties are determined by its molecular structure, which provides toughness, flexibility, and resistance to chemicals. The molecular targets and pathways involved are related to its interaction with other materials, such as adhesion to surfaces and resistance to environmental stressors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of F2201

F2201 stands out due to its low melt index, which provides good toughness and flexibility. Its ability to form films with high gloss and low haze makes it particularly valuable for packaging applications where appearance is important .

Properties

IUPAC Name

(4-fluoronaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO/c25-14-6-1-7-15-27-16-21(19-10-4-5-11-23(19)27)24(28)20-12-13-22(26)18-9-3-2-8-17(18)20/h2-5,8-13,16H,1,6-7,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMIQRSPYZCJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401344683
Record name (4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391485-39-4
Record name F2201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391485394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name F-2201
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9H6459WGA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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